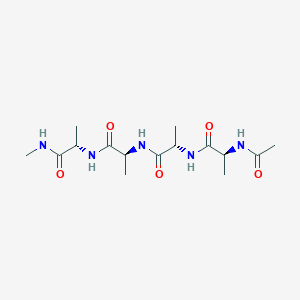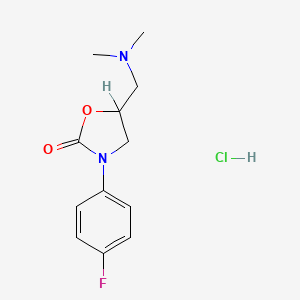
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a dimethylamino group, a fluorophenyl group, and an oxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride typically involves multiple steps. One common method includes the reaction of p-fluorophenyl isocyanate with dimethylamine to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups.
Substitution: The dimethylamino and fluorophenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, while the fluorophenyl group may enhance binding affinity. The oxazolidinone ring is crucial for the compound’s stability and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenylhydrazine: Shares the fluorophenyl group but differs in other structural aspects.
Piperazine derivatives: Contain similar nitrogen heterocycles but have different functional groups.
Uniqueness
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
27125-15-1 |
|---|---|
Molekularformel |
C12H16ClFN2O2 |
Molekulargewicht |
274.72 g/mol |
IUPAC-Name |
5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H15FN2O2.ClH/c1-14(2)7-11-8-15(12(16)17-11)10-5-3-9(13)4-6-10;/h3-6,11H,7-8H2,1-2H3;1H |
InChI-Schlüssel |
BXCSPLNSNVRKBE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1CN(C(=O)O1)C2=CC=C(C=C2)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



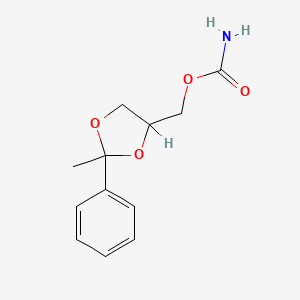


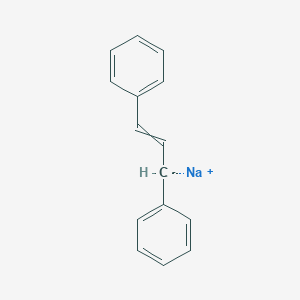
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)

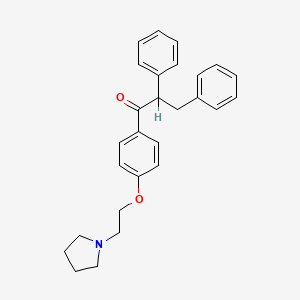

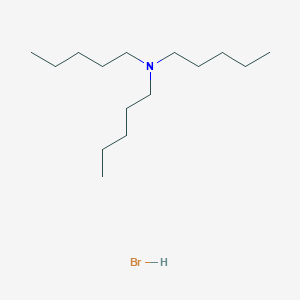
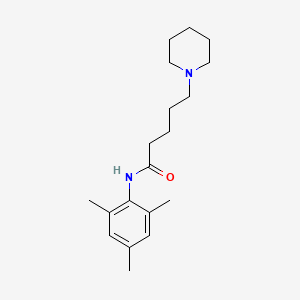
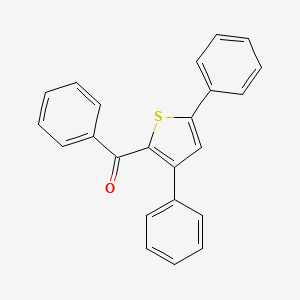
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
